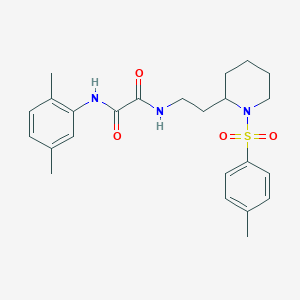

N1-(2,5-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2,5-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H31N3O4S and its molecular weight is 457.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N1-(2,5-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Compound Characteristics

- Molecular Formula : C24H31N3O4S

- Molecular Weight : 457.59 g/mol

- Structural Features : The compound features a dimethylphenyl group and a tosylpiperidine moiety, contributing to its unique chemical properties and potential biological applications.

Analgesic and Anti-inflammatory Properties

Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. These effects suggest its potential as a candidate for developing new pain management therapies. Studies have demonstrated that it may modulate pain pathways, possibly through interaction with specific receptors involved in pain perception .

The compound's mechanism of action appears to involve:

- Binding Affinity : Preliminary studies suggest that this compound interacts with opioid receptors and other neurotransmitter systems that regulate pain responses.

- Chemical Reactivity : The oxalamide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and oxalic acid derivatives. Additionally, the tosyl group can participate in nucleophilic substitution reactions, enhancing the compound's versatility for further chemical modifications .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials.

- Introduction of the Tosyl Group : The tosyl group is introduced to the piperidine ring using tosyl chloride and a base such as pyridine.

- Formation of the Oxalamide Group : The oxalamide group is formed by reacting the tosylpiperidine intermediate with oxalyl chloride and an amine under controlled conditions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| N1-(3-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | C24H31N3O4S | 457.59 g/mol | Methoxy substituent enhances solubility |

| N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | C24H31N3O4S | 457.59 g/mol | Cyclopropane ring adds steric hindrance |

| N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | C24H31N3O4S | 457.59 g/mol | Fluorine substituent may alter electronic properties |

The distinct combination of functional groups in this compound may confer specific biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- A study published in Journal of Medicinal Chemistry highlighted its potential in modulating pain pathways through receptor interactions.

- Another investigation focused on its anti-inflammatory effects in animal models, demonstrating significant reductions in inflammation markers .

These findings underscore the therapeutic potential of this compound in pain management and inflammation treatment.

Propriétés

IUPAC Name |

N'-(2,5-dimethylphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4S/c1-17-8-11-21(12-9-17)32(30,31)27-15-5-4-6-20(27)13-14-25-23(28)24(29)26-22-16-18(2)7-10-19(22)3/h7-12,16,20H,4-6,13-15H2,1-3H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGNPMPOVCNTQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.